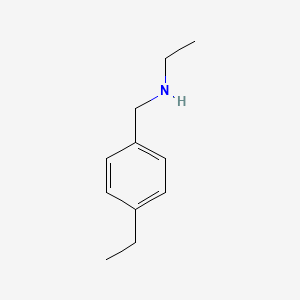
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Vue d'ensemble
Description
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H12IN and its molecular weight is 297.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Polymers
Polymers containing pyrrole derivatives, such as the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been synthesized and exhibit strong fluorescence and high quantum yield, making them applicable in the field of luminescent materials. These polymers are soluble in common organic solvents and show significant potential for optoelectronic applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Antimicrobial Agents
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibit good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).
Molecular Nanotechnology
In the field of molecular nanotechnology, the development of redox-responsive compounds, including tetrathiafulvalene (TTF) derivatives from pyrrole compounds, is of great interest. These materials, such as non-symmetric bispyrrolotetrathiafulvalene building blocks, play a crucial role in constructing redox-active materials with favorable properties for electronic applications (Neumann & Jeppesen, 2023).
Corrosion Inhibition
Pyrrole derivatives have been investigated as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These compounds, including 1H-pyrrole-2,5-dione derivatives, show good inhibition efficiency, suggesting their application in protecting metals against corrosion (Zarrouk et al., 2015).
Organic Synthesis and Materials Science
The synthesis and characterization of pyrrole derivatives have led to applications in organic synthesis and materials science. For instance, the preparation of novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates its use in materials with electronically intercommunicating iron centers, which are important for the development of new materials with unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Propriétés
IUPAC Name |
1-(3-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDZQDYFVQUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406333 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-37-9 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)





![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)







